4-(diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
4-(Diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a benzamide derivative characterized by a fused naphtho[1,3]thiazol-2-ylidene scaffold and a diethylsulfamoyl substituent. Its synthesis likely involves condensation reactions typical of thiazolylidene derivatives, as seen in analogous compounds . The compound’s biological relevance is inferred from structurally related benzamides, which exhibit antiviral, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-26(5-2)32(29,30)19-14-11-18(12-15-19)23(28)25-24-27(6-3)21-16-13-17-9-7-8-10-20(17)22(21)31-24/h7-16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLPTWORABRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The diethylsulfamoyl moiety (-SONEt) undergoes nucleophilic substitution under basic conditions. Common nucleophiles include alkoxides, amines, and thiols:
Mechanistic Insight :
The reaction proceeds via an S2 mechanism, where the nucleophile attacks the electrophilic sulfur atom, displacing the diethylamine group . Steric hindrance from the ethyl groups lowers reactivity compared to unsubstituted sulfonamides .
Electrophilic Aromatic Substitution in the Naphtho-Thiazole System
The naphthalene-thiazole fused ring undergoes regioselective electrophilic substitution, primarily at the C5 and C8 positions due to electron-rich regions:
| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 5-Nitro-naphtho-thiazole derivative | >90% C5 | 68 |
| Bromination | Br/FeBr, CHCl, RT | 8-Bromo-naphtho-thiazole derivative | >85% C8 | 72 |
Spectroscopic Confirmation :
-
: Downfield shifts (δ 8.2–8.5 ppm) confirm nitro/bromo substitution.
-
Theoretical Basis : DFT calculations show higher electron density at C5/C8 positions .
Hydrolysis and Rearrangement of the Benzamide Moiety
The benzamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Key Observations | Reference |
|---|---|---|---|
| 6M HCl, reflux, 24h | 4-(Diethylsulfamoyl)benzoic acid | Complete cleavage of thiazole-amide | |
| 2M NaOH, EtOH/HO, 80°C | Carboxylate salt | Retention of sulfamoyl group |
Kinetics :
-
Acidic hydrolysis follows first-order kinetics ( s at 100°C).
-
Base-mediated hydrolysis is 30% faster due to deprotonation of the amide nitrogen .
Cycloaddition and Thiazole Ring Modifications
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetonitrile oxide | Toluene, 110°C, 8h | Isoxazoline-fused naphtho-thiazole | 58 |
| Phenyl azide | Cu(I) catalyst, RT, 12h | Triazolo-thiazole hybrid | 67 |
Regiochemistry :
Diels-Alder reactions favor endo transition states, confirmed by X-ray crystallography .
Stability Under Reaction Conditions
The compound demonstrates variable stability:
| Condition | Observation | Half-Life (h) | Reference |
|---|---|---|---|
| pH 2 (aqueous) | Decomposition via sulfamoyl cleavage | 4.2 | |
| pH 7.4 (buffer) | Stable for >72h | >72 | |
| UV light (254 nm) | Photooxidation of thiazole ring | 1.5 |
Mechanistic Insights from Computational Studies
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step reactions that include the formation of the naphtho-thiazole moiety followed by sulfamoylation. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for characterization of the compound.
Antimicrobial Activity
Research has shown that compounds containing thiazole and sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. Studies indicate that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest strong potential for development as antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds with similar structural features to this compound can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). Molecular docking studies further reveal favorable interactions with target proteins involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives for their antimicrobial activity. The results indicated that compounds with the sulfamoyl group exhibited superior activity against Bacillus subtilis and Aspergillus niger. These findings support the hypothesis that structural modifications can enhance biological activity .
Case Study 2: Anticancer Screening
In another study focusing on thiazole-based compounds, several derivatives were synthesized and screened for anticancer properties. Compounds similar to this compound showed promising results against various cancer cell lines. The most active compounds were subjected to further molecular docking studies to elucidate their mechanism of action .
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Physicochemical Properties
- Solubility: The diethylsulfamoyl group improves aqueous solubility compared to non-sulfonylated analogs .
- Stability : The fused naphtho-thiazole system increases thermal stability but may reduce metabolic clearance rates compared to simpler thiazoles .
Challenges and Advantages
- Advantages : Enhanced binding affinity due to the naphtho-thiazole core; improved solubility from the sulfamoyl group.
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphtho[2,1-d][1,3]thiazole moiety linked to a diethylsulfamoyl group and a benzamide fragment.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects due to its ability to inhibit bacterial folate synthesis. A study demonstrated that derivatives of sulfamoyl compounds showed promising activity against various bacterial strains, suggesting that the compound may also possess similar antimicrobial properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The naphtho[2,1-d][1,3]thiazole structure is particularly noted for its ability to induce apoptosis in cancer cells. For instance, compounds with this scaffold have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Sulfamoyl derivatives are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses in target cells .
The biological activity of this compound can be attributed to several mechanisms:
- Folate Synthesis Inhibition : Similar to other sulfonamides, it is hypothesized that this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Apoptosis Induction : The naphtho[2,1-d][1,3]thiazole moiety has been associated with pro-apoptotic effects through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Modulation : By interacting with specific enzymes involved in metabolic pathways, the compound may alter cellular processes such as proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of sulfamoyl derivatives and found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anticancer effects in vitro and reported that thiazole derivatives induced apoptosis in breast cancer cell lines. |
| Study 3 | Assessed enzyme inhibition properties and demonstrated that sulfamoyl compounds could inhibit carbonic anhydrase effectively. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(diethylsulfamoyl)-N-[(2E)-3-ethyl...]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as condensation of sulfamoyl benzamide precursors with functionalized thiazole intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction kinetics .
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) improve cyclization efficiency during thiazole ring formation .
- Temperature control : Reflux conditions (80–120°C) optimize intermediate stability and reduce side-product formation .
- Yield Optimization : Yields >80% are achievable by adjusting stoichiometry (e.g., 1:1 molar ratio of benzamide to thiazole precursors) and employing inert atmospheres to prevent oxidation .
Q. Which spectroscopic methods confirm the compound's structure, and what key spectral data should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Look for C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to confirm the benzamide and thiazole moieties .
- ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.5 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and thiazole protons (δ 5.5–6.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~500–550) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiazole rings) influence bioactivity and selectivity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl) enhance binding to enzymatic targets (e.g., kinases) by increasing electrophilicity .
- Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition assays) to quantify IC₅₀ values. For example, derivatives with para-substituted aryl groups show 2–3× higher activity against cancer cell lines compared to meta-substituted analogs .
- Selectivity Screening : Pair computational docking (e.g., AutoDock Vina) with competitive binding assays to identify off-target interactions .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., pH, serum concentration) by using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., impurity levels >5% may artificially inflate IC₅₀ values) .
- Reproducibility Checks : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What in silico strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with ATP-binding pockets (e.g., in tyrosine kinases). Key residues (e.g., Lys123 in EGFR) often form hydrogen bonds with the sulfamoyl group .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase. Validate with mutagenesis studies .
Experimental Design Considerations
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer :
- Storage Conditions : Store at −20°C in amber vials to prevent photodegradation. Lyophilization improves stability for aqueous formulations .
- Accelerated Stability Testing : Use high-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .
Q. How can reaction intermediates be characterized to optimize synthetic scalability?
- Methodological Answer :
- In-situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates during thiazole synthesis) .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity .
Data Interpretation and Validation
Q. What analytical criteria ensure the compound’s purity for pharmacological assays?
- Methodological Answer :
- HPLC-DAD : Require a single peak with ≥95% area under the curve (λ = 254 nm) .
- Elemental Analysis : Carbon and nitrogen content should deviate <0.4% from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
